
3-(Heptylamino)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Heptylamino)propan-1-ol is a chemical compound with the molecular formula C10H23NO and a molecular weight of 173.3 . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of 3-(Heptylamino)propan-1-ol consists of a three-carbon chain (propan-1-ol) with a heptylamine (a seven-carbon chain with an amine group) attached .Physical And Chemical Properties Analysis
3-(Heptylamino)propan-1-ol is a liquid at room temperature . It has a predicted melting point of 43.63°C, a predicted boiling point of approximately 266.6°C at 760 mmHg, a predicted density of approximately 0.9 g/cm^3, and a predicted refractive index of n 20D 1.45 .Wissenschaftliche Forschungsanwendungen
Beta-Adrenergic Blocking Agents
The compound 3-(Heptylamino)propan-1-ol and its derivatives have been studied for their potential as beta-adrenergic blocking agents. Research has focused on understanding the structure-activity relationships, particularly the effects of sulfur, sulfoxide, and sulfone groups on beta-adrenoreceptor blocking potency and selectivity (Tucker & Coope, 1978).
Lipase-Catalyzed Resolution in Asymmetric Synthesis
This compound has been used in the field of enzymatic resolution of chiral 1,3-amino alcohols. It plays a role in the synthesis of important pharmaceuticals like (S)-dapoxetine, showcasing its utility in producing enantiomerically pure substances (Torre, Gotor‐Fernández, & Gotor, 2006).
Src Kinase Inhibition and Anticancer Activity
Derivatives of 3-(Heptylamino)propan-1-ol have been synthesized and evaluated for their inhibitory activity against Src kinase, a protein implicated in cancer. These studies provide insights into developing new anticancer drugs (Sharma et al., 2010).
Antifungal Agents
Research has been conducted on the antifungal properties of derivatives of this compound, particularly against Candida albicans, a common fungal pathogen. These studies are crucial in developing new antifungal drugs (Guillon et al., 2011).
Corrosion Inhibition
3-(Heptylamino)propan-1-ol derivatives have also been studied for their performance in inhibiting carbon steel corrosion. This research is significant in materials science, especially in protecting industrial equipment and infrastructure (Gao, Liang, & Wang, 2007).
Cardioselective Beta-Blockers
Investigations into the cardioselectivity of beta-blockers have utilized derivatives of this compound. Such studies aim to develop safer and more effective cardiovascular medications (Large & Smith, 1982).
Fluorescent Biomarkers
Compounds synthesized from 3-(Heptylamino)propan-1-ol have been evaluated as potential fluorescent biomarkers. This research is relevant in quality control for biodiesel and other industrial applications (Pelizaro et al., 2019).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(heptylamino)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23NO/c1-2-3-4-5-6-8-11-9-7-10-12/h11-12H,2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTTWYONMEZWLBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCNCCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

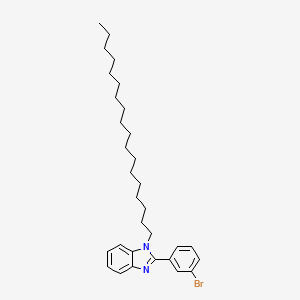
![2-[(3-Bromophenyl)methyl]-N-(cyanomethyl)-4-methoxy-N-methylbutanamide](/img/structure/B2544962.png)
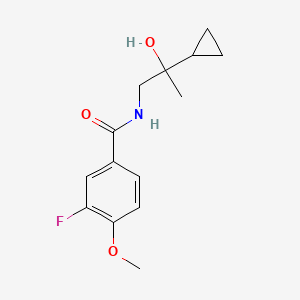
![N1-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-isopropoxypropyl)oxalamide](/img/structure/B2544965.png)
![3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-sulfonyl chloride](/img/structure/B2544966.png)

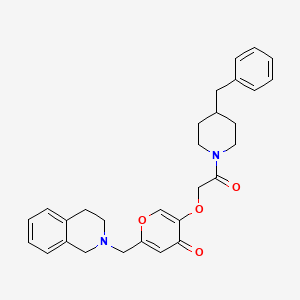
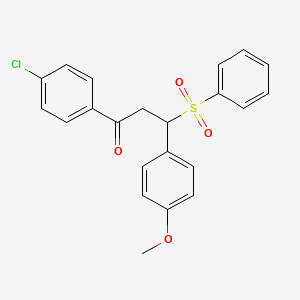
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(p-tolyl)methanesulfonamide](/img/structure/B2544974.png)
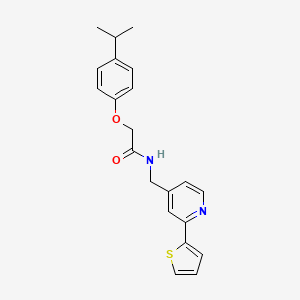
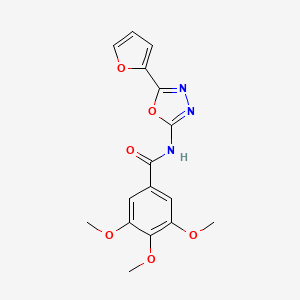
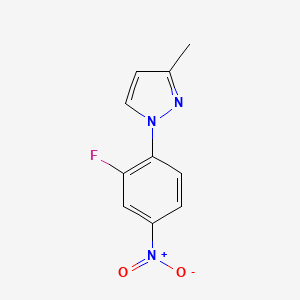
![6-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-3-(4-(trifluoromethoxy)phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2544979.png)
![8-Oxa-11-azatricyclo[4.3.3.0,1,6]dodecane hydrochloride](/img/structure/B2544981.png)